molecular formula C21H30O3 B14800284 16,17alpha-Epoxypregnenolone

16,17alpha-Epoxypregnenolone

Cat. No.: B14800284
M. Wt: 330.5 g/mol
InChI Key: UQVIXFCYKBWZPJ-ZYKJJWMMSA-N
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Description

Contextualizing Pregnenolone (B344588) as a Central Steroid Precursor in Biochemical Pathways

Pregnenolone is an endogenous steroid that serves as a fundamental precursor in the biosynthesis of a vast majority of steroid hormones. wikipedia.org Synthesized from cholesterol, primarily within the mitochondria of steroidogenic tissues such as the adrenal glands, gonads, and placenta, pregnenolone stands at a critical crossroads in steroidogenesis. hmdb.canih.govobgynkey.com The conversion of cholesterol to pregnenolone is the rate-limiting step in this entire process, catalyzed by the enzyme CYP11A1. hmdb.caobgynkey.comreactome.org

Once formed, pregnenolone can be metabolized through several enzymatic pathways to produce the main classes of steroid hormones. wikipedia.orgfullscript.com These pathways are essential for regulating a wide array of physiological functions. For instance, pregnenolone can be converted to progesterone (B1679170), which is a key step in the "Δ⁴ pathway," leading to the production of glucocorticoids (like cortisol) and mineralocorticoids (like aldosterone). wikipedia.org Alternatively, it can be hydroxylated to 17α-hydroxypregnenolone, initiating the "Δ⁵ pathway," which leads to the synthesis of androgens (such as dehydroepiandrosterone (B1670201) (DHEA) and testosterone) and, subsequently, estrogens. wikipedia.orgnih.gov This pivotal role establishes pregnenolone as the universal precursor from which all major families of steroid hormones are derived. nih.govresearchgate.net

Table 1: Major Steroid Hormone Classes Derived from Pregnenolone

Steroid Class Representative Hormones Primary Functions
Progestogens Progesterone Regulation of menstrual cycle and pregnancy
Glucocorticoids Cortisol Stress response, metabolism, immune suppression
Mineralocorticoids Aldosterone Regulation of blood pressure and electrolyte balance
Androgens Testosterone (B1683101), DHEA Development of male secondary sexual characteristics

| Estrogens | Estradiol (B170435), Estrone | Development of female secondary sexual characteristics |

Structural Classification and Epoxide Moiety Significance within Pregnenolone Derivatives

16,17alpha-Epoxypregnenolone is a synthetic derivative of pregnenolone. nih.gov Structurally, it is classified as an epoxy steroid, a C21-steroid, a 20-oxo steroid, and a 3beta-hydroxy-Δ(5)-steroid. nih.govchemicalbook.com The defining feature of this molecule is the presence of an epoxide ring, a three-membered ring containing one oxygen atom and two carbon atoms, attached at the 16-alpha and 17-alpha positions of the steroid's D-ring. nih.gov

This epoxide moiety is not a naturally occurring modification in human steroidogenesis but is introduced synthetically. The presence and specific stereochemistry (alpha-configuration) of the epoxide ring are of significant chemical importance. Epoxides are highly reactive functional groups due to the strain in the three-membered ring. This reactivity allows the ring to be opened by various nucleophiles, facilitating the introduction of other functional groups, such as a hydroxyl group at the 17α-position, which is a common feature in many potent synthetic corticosteroids. The epoxide's stereochemistry directs the approach of reagents, enabling highly specific and stereoselective transformations that are crucial in the synthesis of complex steroid molecules.

Table 2: Chemical Properties of 16,17alpha-Epoxypregnenolone

Property Value
IUPAC Name (3S,8S,9S,10R,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-17-(1-oxoethyl)-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydro-6H-cyclopenta[a]phenanthren-17-yl 16,17-oxide
CAS Number 974-23-2 nih.govchemicalbook.compschemicals.com
Molecular Formula C21H30O3 nih.govchemicalbook.com
Molecular Weight 330.5 g/mol nih.gov

| Appearance | White to Off-White Solid chemicalbook.com |

Strategic Importance of 16,17alpha-Epoxypregnenolone as a Chemical Intermediate in Pharmaceutical Synthesis

The primary significance of 16,17alpha-Epoxypregnenolone lies in its role as a key chemical intermediate in the pharmaceutical industry for the synthesis of various steroidal active pharmaceutical ingredients (APIs). mdpi.combeilstein-journals.org Its unique structure, particularly the reactive epoxide ring, makes it a valuable building block for constructing more complex and potent steroid drugs. google.com

This compound is a crucial precursor in the manufacturing of several important corticosteroids. chemicalbook.comgoogle.com For example, it is used in the synthesis of dexamethasone, a potent glucocorticoid, and medroxyprogesterone, a synthetic progestin. google.com The synthesis of these drugs involves the chemical opening of the epoxide ring to introduce a 17α-hydroxyl group, a critical step in creating the corticoid side chain. The ability to efficiently convert 16,17alpha-Epoxypregnenolone into these valuable therapeutic agents underscores its strategic importance in medicinal chemistry and pharmaceutical production. Biotransformation studies have also explored using microorganisms, such as Cladosporium sp., to convert 16,17alpha-epoxypregnenolone into other active pharmaceutical intermediates, highlighting its versatility. nih.gov

Table 3: Examples of Pharmaceutical APIs Synthesized from 16,17alpha-Epoxypregnenolone

Active Pharmaceutical Ingredient (API) Therapeutic Class
Dexamethasone Glucocorticoid
Prednisolone Glucocorticoid
Medroxyprogesterone Progestin
Cortisone acetate (B1210297) Glucocorticoid

| Hydrocortisone | Glucocorticoid |

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

1-[(6S,7S,11R)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone

InChI

InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14?,15?,16?,17?,18?,19-,20-,21+/m0/s1

InChI Key

UQVIXFCYKBWZPJ-ZYKJJWMMSA-N

Isomeric SMILES

CC(=O)[C@]12C(O1)CC3[C@@]2(CCC4C3CC=C5[C@@]4(CCC(C5)O)C)C

Canonical SMILES

CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

Origin of Product

United States

Synthetic Pathways and Chemical Transformations of 16,17alpha Epoxypregnenolone

Chemo-Synthetic Approaches to 16,17alpha-Epoxypregnenolone and its Derivatives

The synthesis of 16,17alpha-Epoxypregnenolone and its derivatives relies on strategic chemical modifications of readily available steroid precursors. These approaches are designed to be efficient and stereoselective, ensuring the formation of the desired product.

16,17alpha-Epoxypregnenolone is primarily synthesized from key steroidal starting materials such as pregnenolone (B344588), progesterone (B1679170), and most notably, 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA). wikipedia.org 16-DPA, a versatile intermediate in steroid synthesis, can be sourced from naturally occurring sapogenins like diosgenin (B1670711) and solasodine. wikipedia.orgcore.ac.uk The conversion of 16-DPA to 3β-hydroxy-16α,17α-oxido-5-pregnen-20-one (16,17alpha-Epoxypregnenolone) is a critical step. nih.govgoogle.com One improved process involves the epoxidation of 16-DPA using a hydrogen peroxide-urea adduct in the presence of a co-base in a polar solvent. google.com This method highlights the importance of 16-DPA as a direct precursor.

The synthesis of 16-DPA itself has been a subject of extensive research to improve efficiency and environmental friendliness. Greener synthetic routes from diosgenin have been developed, avoiding the use of chromium and manganese dioxide. researchgate.net These methods often involve a three-step sequence of acetolysis, oxidation, and hydrolysis. researchgate.net Additionally, solanidine, derivable from potato glycoalkaloids, serves as another starting point for the synthesis of 16-DPA, although this multi-step process can be complex. researchgate.netarkat-usa.org

The formation of the α-epoxide ring at the C16-C17 position is a pivotal transformation that requires precise control of regioselectivity and stereoselectivity. The presence of the double bond in 16-dehydropregnenolone acetate (16-DPA) makes it susceptible to epoxidation. nih.gov

A common method involves the use of peroxy acids. An improved and efficient method for the synthesis of 16,17-epoxy-pregnenolone involves the use of a hydrogen peroxide-urea (UHP) adduct system. nih.gov This approach has been shown to be effective in converting 16-DPA to the desired 16,17-epoxy derivative. nih.gov

Another strategy involves the reduction of the 20-keto group in a 16-en-20-one steroid to a 21-hydroxy compound. google.com This transformation converts the electron-deficient 16,17-double bond into an electron-rich one, facilitating epoxidation with less expensive and less polluting peroxy acids. google.com The allylic hydroxyl group at C-21 directs the epoxidation to occur stereoselectively, yielding a single α-epoxide product. google.com

Reagent/MethodSubstrateProductKey Features
Hydrogen Peroxide-Urea (UHP) Adduct16-Dehydropregnenolone Acetate (16-DPA)3β-hydroxy-16α,17α-oxido-5-pregnen-20-oneImproved efficiency
Peroxy Acids16-en-21-hydroxy steroid16α,17α-epoxy-21-hydroxy steroidHigh stereoselectivity due to directing effect of the C21-hydroxyl group

Table 1: Regioselective and Stereoselective Epoxidation Methods

16,17alpha-Epoxypregnenolone serves as a versatile scaffold for the synthesis of a wide array of steroidal derivatives through various chemical transformations. These include modifications at the C21 position, the formation of spirocyclic structures at C-17, and its conversion to other bioactive steroids.

The C21 position of pregnane (B1235032) derivatives is a common site for functionalization to modulate biological activity. For instance, derivatives of 16-dehydropregnenolone acetate have been synthesized with a triazole ring at C-21. nih.gov These modifications can significantly influence the compound's biological properties. nih.gov While direct C21 functionalization of 16,17alpha-epoxypregnenolone is a plausible synthetic strategy, specific examples of novel functional group transfer reactions directly on this substrate are an area of ongoing research.

Another key transformation is the formation of an oxime at the C-20 carbonyl group. 16α,17α-epoxypregnenolone-20-oxime has been synthesized and studied for its potential anti-inflammatory properties. nih.gov This derivatization highlights the reactivity of the C-20 ketone and its potential for creating new bioactive molecules. nih.gov

The C-17 ketone of steroidal precursors is a key functional group for the construction of spiro heterocyclic systems. A variety of spiro heterocyclic steroids have been synthesized, including those with furan, lactone, and oxazolidine (B1195125) rings. beilstein-journals.orgnih.gov

For example, 17-spirodihydro-(2H)-furan-3-ones can be synthesized from 17-oxosteroids through a reaction sequence involving the stereoselective attack of α-lithio-α-methoxyallene, followed by a cyclization reaction. beilstein-journals.orgnih.gov The synthesis of spiro-γ-lactones at C-17 has also been achieved from estran-17-one and androstane-17-one derivatives. nih.gov Furthermore, highly efficient syntheses of steroid-17-spiro-5'-oxazolidine-2',4'-diones from 17-keto steroids have been reported. nih.gov These methods often involve the formation of key intermediates like hydroxyimidates that readily cyclize to form the desired spiro structure. nih.gov

HeterocycleStarting MaterialKey Reagents/Intermediates
Dihydrofuran-3-one17-Oxosteroidα-lithio-α-methoxyallene, potassium tert-butoxide
γ-LactoneEstran-17-one/Androstan-17-oneLithium derivative of ethyl propiolate
Oxazolidine-2',4'-dione17-Keto SteroidHydroxyimidates, alkylchlorocarbonates

Table 2: Synthesis of Spiro Heterocyclic Steroids at C-17

A significant transformation of 16,17alpha-epoxypregnenolone is its conversion to E-guggulsterone, a bioactive phytosteroid. This synthesis is efficiently achieved in a two-step process involving a hydrazine (B178648) reduction followed by an Oppenhauer oxidation. nih.govresearchgate.net

The first step is the hydrazine reduction of 16α,17α-epoxypregnenolone. nih.govnih.gov This reaction, when carried out with hydrazine monohydrate and potassium hydroxide (B78521) in diethylene glycol, leads to the formation of 5,17(20)-(cis)-pregnadiene-3β,16α-diol. nih.gov This reaction is a type of Wolff-Kishner reduction, which is known to reduce ketones to methylene (B1212753) groups, but in this case, it facilitates the opening of the epoxide ring and formation of the diol. organicchemistrydata.orglibretexts.org

StepReactionReagentsIntermediate/Product
1Hydrazine ReductionHydrazine monohydrate, KOH, diethylene glycol5,17(20)-(cis)-Pregnadiene-3β,16α-diol
2Oppenhauer OxidationAluminum isopropoxide, cyclohexanone, benzeneE-Guggulsterone

Table 3: Synthesis of E-Guggulsterone from 16,17alpha-Epoxypregnenolone

Derivatization Strategies and Functional Group Interconversions (e.g., C21 functionalization, oxime formation)

Biotransformation and Microbial Conversion of 16,17alpha-Epoxypregnenolone

The microbial transformation of steroids serves as a powerful tool for creating high-value pharmaceutical precursors and novel bioactive compounds. scispace.comnih.gov Fungi, in particular, possess diverse enzymatic systems capable of modifying complex steroid structures. researchgate.netnih.gov The biotransformation of 16,17alpha-Epoxypregnenolone is a subject of research interest due to the potential for generating unique steroidal derivatives through reactions that are challenging to achieve with conventional chemical methods. nih.govnih.gov

Enzymatic Transformations by Fungi

Fungal strains, especially from the genus Penicillium, are known for their ability to perform a variety of steroid modifications, including hydroxylations, side-chain cleavage, and Baeyer-Villiger oxidations. nih.govresearchgate.net The strain Penicillium lanosocoeruleum KCH 3012, in particular, has demonstrated significant and multi-functional catalytic properties toward both androstane (B1237026) and pregnane-type steroids. nih.govmdpi.com Its enzymatic machinery is capable of a cascade of reactions that can alter the core structure and functionalities of the steroid skeleton. scispace.com

Penicillium lanosocoeruleum KCH 3012 exhibits a remarkable capacity to metabolize pregnane-based steroids through various pathways. scispace.comnih.gov Studies have shown that this strain contains enzymes involved in the degradation of the C-17β acetyl side chain of pregnanes like pregnenolone and 16,17alpha-epoxy-pregnenolone. nih.gov This process often involves an initial oxygenative esterification of the 20-keto group, followed by hydrolysis. nih.gov The resulting 17-keto steroid can then undergo further oxidation. A key enzyme in this process is a 3β-hydroxysteroid dehydrogenase (3β-HSD), which influences the final product mixture by modifying the A-ring of the steroid. scispace.comnih.gov

One of the most notable transformations of 16,17alpha-Epoxypregnenolone by P. lanosocoeruleum KCH 3012 is the opening of the epoxide ring. nih.gov This bioconversion is considered rare and proceeds with retention of stereochemistry, leading to the formation of four distinct 16α-hydroxy-lactones. scispace.comnih.gov The enzymatic epoxide opening provides a unique pathway for generating novel, potentially bioactive steroids that are not easily accessible through other means. nih.govnih.gov This reaction highlights the specialized enzymatic capabilities of this fungal strain. The process is significant as it demonstrates a departure from typical acid-catalyzed epoxide openings which often result in trans-diol products. libretexts.org

The biotransformation of 16,17alpha-Epoxypregnenolone (Compound 9 ) by P. lanosocoeruleum after 10 days of incubation yields a mixture of products resulting from epoxide opening and subsequent lactonization.

Interactive Table: Products from the Biotransformation of 16,17alpha-Epoxypregnenolone by P. lanosocoeruleum KCH 3012

Product NameStructureYield (%)
3β,16α-dihydroxy-17a-oxa-D-homo-5α-androstan-17-one10 21
16α-hydroxy-17a-oxa-D-homo-5α-androstane-3,17-dione11 10
3β,16α-dihydroxy-17a-oxa-D-homo-androst-5-en-17-one12 20
16α-hydroxy-17a-oxa-D-homo-androst-4-ene-3,17-dione13 15

Data sourced from studies on the metabolic fate of pregnene-based steroids. scispace.comnih.gov

The Baeyer-Villiger oxidation is a key reaction in the metabolic pathway of steroids in many fungi, including P. lanosocoeruleum. scispace.comresearchgate.net This reaction, catalyzed by Baeyer-Villiger monooxygenases (BVMOs), involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a cyclic ketone into a lactone. wikipedia.org In the context of steroid metabolism, BVMOs from P. lanosocoeruleum catalyze the regioselective lactonization of the D-ring of various steroid substrates. mdpi.com For pregnane derivatives like 16,17alpha-Epoxypregnenolone, after initial side-chain cleavage to a 17-keto intermediate, the subsequent Baeyer-Villiger oxidation results in the formation of δ-D-lactones (D-homo lactones). scispace.comnih.gov This enzymatic oxidation is a critical step in the production of testololactone (B45059) and other related steroidal lactones. nih.govnih.gov

In addition to oxidative transformations, P. lanosocoeruleum KCH 3012 is capable of reductive pathways. scispace.comnih.gov A unique reductive process observed during the metabolism of 16,17alpha-Epoxypregnenolone is the hydrogenation of the double bond at the C-5 position. nih.gov This reduction of the 5-ene bond leads to the formation of a 5α-androstane skeleton. scispace.com One of the specific products identified from this pathway is 3β,16α-dihydroxy-17a-oxa-D-homo-5α-androstan-17-one, which features both a saturated A/B ring junction and a lactone D-ring, showcasing the fungus's ability to perform a sequence of reductive and oxidative reactions on a single substrate. nih.govnih.gov

The substitution pattern on the D-ring of pregnane steroids significantly influences their metabolic fate when exposed to P. lanosocoeruleum KCH 3012. scispace.comnih.gov The nature of the substituent at the C-16 position can direct the transformation towards either lactonization, reduction, or other oxidative pathways. nih.gov

16,17alpha-Epoxypregnenolone : The presence of the epoxide ring leads to a unique epoxide opening reaction, yielding 16α-hydroxy lactones. nih.gov

16-Dehydropregnenolone : The double bond at C-16 appears to accelerate metabolism in the D-ring, resulting in the formation of a 3β-hydroxy-5-ene D-lactone. nih.gov

16α-Methoxypregnenolone : In contrast, the methoxy (B1213986) group at C-16 seems to inhibit the typical lactonization pathway. This substrate was primarily transformed to the corresponding 20(R)-alcohol, with no further conversion observed. scispace.comnih.gov

This demonstrates that slight modifications to the D-ring of the steroid substrate can fundamentally control the metabolic outcome, highlighting the high specificity of the enzymes within P. lanosocoeruleum. nih.govnih.gov

Metabolic Activities of Penicillium lanosocoeruleum KCH 3012 Towards Pregnane-Type Steroids

Bacterial Biotransformation

The bacterium Burkholderia cepacia SE-1 has been identified as a strain capable of transforming steroid compounds. researchgate.net Research has noted the study of biotransformation of both cholesterol and 16,17alpha-Epoxypregnenolone by this strain. researchgate.net While the specific products from the conversion of 16,17alpha-Epoxypregnenolone are not detailed in the available literature, the transformation of cholesterol by Burkholderia cepacia SE-1 has been reported to yield products such as 7β-hydroxycholesterol and 7-oxocholesterol. researchgate.net This indicates the presence of enzymatic machinery within the bacterium capable of modifying the steroid nucleus, although the specific transformations for 16,17alpha-Epoxypregnenolone remain to be fully characterized.

The enzymatic basis for steroid modification in Burkholderia cepacia SE-1 has been linked to specific hydroxylating enzymes. In the context of cholesterol transformation, a correlative hydroxylase belonging to the catalases/peroxidase family has been reported. researchgate.net These types of enzymes are known to be involved in various oxidative processes. However, the specific isolation and characterization of the hydroxylase enzymes from Burkholderia cepacia SE-1 that are directly responsible for the transformation of 16,17alpha-Epoxypregnenolone have not been explicitly described in the referenced studies.

A novel isolate, Cladosporium sp. strain IS547, obtained from a soil microbiota screening, has shown the ability to convert a variety of steroids, including 16,17alpha-Epoxypregnenolone. researchgate.net This strain effectively transforms the substrate into valuable pharmaceutical intermediates. researchgate.net

The biotransformation of 16,17alpha-Epoxypregnenolone by Cladosporium sp. IS547 yields two primary products: 20-hydroxyl-16α,17α-epoxypregna-4-dien-3-one and 7-hydroxyl-16α,17α-epoxypregna-4-dien-3,20-dione. researchgate.net This represents the first report of such a microbial transformation by a Cladosporium species to produce these specific active intermediates. researchgate.net

Table 2: Biotransformation Products of 16,17alpha-Epoxypregnenolone by Cladosporium sp. IS547

Product Name
20-hydroxyl-16α,17α-epoxypregna-4-dien-3-one
7-hydroxyl-16α,17α-epoxypregna-4-dien-3,20-dione

Data sourced from Zhu et al., 2016. researchgate.net

Optimization of Microbial Transformation Systems for Enhanced Yields

Enhancing the efficiency and yield of microbial steroid transformations is a critical aspect of their application in pharmaceutical production. Various strategies can be employed to optimize these bioprocesses.

For the transformation of 16,17alpha-Epoxypregnenolone by Cladosporium sp. strain IS547, optimization of the fermentation conditions led to a significant increase in product yields. researchgate.net Under the optimized conditions, the yield of 20-hydroxyl-16α,17α-epoxypregna-4-dien-3-one reached 20.58%, and the yield of 7-hydroxyl-16α,17α-epoxypregna-4-dien-3,20-dione was 17.42%. researchgate.net These optimized yields were notably higher than those achieved prior to the optimization, demonstrating the effectiveness of establishing an efficient and rapid biotransformation system. researchgate.net

A general challenge in steroid biotransformation is the poor water solubility of the substrates. To overcome this, methods to increase substrate availability to the microbial cells are often employed. One such method involves the use of surfactants, like Tween-80, and ultrasonic treatment. researchgate.net These techniques help to increase the solubility of the steroid substrate in the aqueous fermentation medium, allowing it to more fully interact with the intracellular enzymes of the microorganisms and thereby increasing the conversion rate. researchgate.net

Table 3: Optimized Yields from Cladosporium sp. IS547 Biotransformation

Product Name Optimized Yield (%)
20-hydroxyl-16α,17α-epoxypregna-4-dien-3-one 20.58
7-hydroxyl-16α,17α-epoxypregna-4-dien-3,20-dione 17.42

Data sourced from Zhu et al., 2016. researchgate.net

Molecular Structure and Conformational Analysis

Elucidation of Absolute and Relative Stereochemistry

The precise three-dimensional arrangement of atoms, or stereochemistry, is a fundamental aspect of a molecule's identity and function. For 16,17α-Epoxypregnenolone, this involves defining both its absolute and relative configuration.

Absolute Configuration refers to the actual spatial arrangement of the atoms of a chiral molecular entity. wikipedia.orglibretexts.org It provides an unambiguous description of the stereochemistry at each chiral center. libretexts.org In the case of 16,17α-Epoxypregnenolone, the core steroid nucleus and the epoxide ring contain several chiral centers. The designation "16α,17α" specifies that the epoxy group is attached to the alpha-face of the steroid, meaning it lies below the general plane of the ring system. nih.govontosight.ai Similarly, the hydroxyl group at the 3-position is in the beta configuration, indicating it projects above the plane. ontosight.ai The absolute configuration of a chiral molecule can be determined using techniques like X-ray crystallography. wikipedia.orgox.ac.uk

Relative Configuration , on the other hand, describes the stereochemical relationship between different chiral centers within the same molecule. ucalgary.caiupac.org It defines whether the substituents on different stereogenic centers are on the same side (syn) or opposite sides (anti) relative to each other. In 16,17α-Epoxypregnenolone, the relative stereochemistry of the various substituents on the steroid backbone is fixed by the fused ring system. For instance, the relationship between the C-18 and C-19 angular methyl groups and the substituents at other chiral centers is a key aspect of its relative configuration.

Single-Crystal X-ray Diffraction Studies for Conformational Insights

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level. This method has been instrumental in confirming the absolute and relative stereochemistry of steroids and in elucidating their preferred conformations in the solid state.

For the related compound, 16α,17α-epoxy-20-oxopregn-5-en-3β-yl acetate (B1210297), X-ray diffraction studies have revealed detailed conformational features. researchgate.net These studies show that the A and C rings of the steroid nucleus adopt slightly distorted chair conformations. researchgate.net The presence of the C5=C6 double bond forces the B ring into an 8β,9α-half-chair conformation, which is slightly distorted towards an 8β-sofa form. researchgate.net The five-membered D ring, which bears the epoxide and the acetyl group, assumes a conformation close to a 14α-envelope. researchgate.net Such detailed conformational analysis, made possible by X-ray diffraction, is crucial for understanding how the molecule interacts with biological targets. While specific X-ray diffraction data for 16,17α-Epoxypregnenolone itself is not detailed in the provided results, the data for its acetate derivative offers significant insights into the likely conformation of the parent compound.

Crystallographic data can be summarized in a table to provide a clear overview of the key structural parameters.

Parameter Value
Crystal System Monoclinic (for a related complex) nih.gov
Space Group P2₁ (for a related complex) nih.gov

Spectroscopic Characterization of Molecular Architecture (e.g., NMR, MS, IR)

A suite of spectroscopic techniques is employed to characterize the molecular architecture of 16,17α-Epoxypregnenolone, each providing unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution. While specific ¹H and ¹³C NMR data for 16,17α-Epoxypregnenolone are not provided in the search results, NMR would be essential to confirm the assignments of all protons and carbons, and to establish through-space proximities via techniques like NOESY, further corroborating the stereochemical assignments. The use of chiral shift reagents in proton NMR can also aid in distinguishing between enantiomers. wikipedia.org

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. The molecular weight of 16,17α-Epoxypregnenolone is approximately 330.46 g/mol . sigmaaldrich.com High-resolution mass spectrometry would provide a highly accurate mass measurement, further confirming the molecular formula C₂₁H₃₀O₃. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 16,17α-Epoxypregnenolone would exhibit characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the 20-oxo function, the C=C double bond in the B ring, and the C-O-C stretching vibrations of the epoxide ring. spectroscopyonline.comlibretexts.org The presence of an epoxide ring is typically indicated by bands in the 1280–1230 cm⁻¹, 950–810 cm⁻¹, and 880–750 cm⁻¹ regions. spectroscopyonline.com

A summary of the expected spectroscopic data is presented below:

Spectroscopic Technique Expected Features
¹H NMR Signals corresponding to the steroid backbone, methyl groups, and protons adjacent to the epoxide and hydroxyl groups.
¹³C NMR Resonances for all 21 carbon atoms, including the characteristic shifts for the carbonyl, olefinic, and epoxide carbons.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 330.46. sigmaaldrich.com
Infrared Spectroscopy Absorption bands for -OH, C=O, C=C, and C-O-C (epoxide) functional groups. nih.govspectroscopyonline.com

Structure Activity Relationship Sar Studies and Molecular Interactions of 16,17alpha Epoxypregnenolone and Its Derivatives

Systematic Investigation of Steroidal Scaffold Modifications and Resultant Biological Activities

Systematic modifications of the 16,17alpha-Epoxypregnenolone scaffold have been undertaken to explore and enhance its biological activities. Research has demonstrated that derivatives of this compound can exhibit a range of effects, including anti-inflammatory and neuroprotective properties.

One area of investigation has been the synthesis of 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives from dehydroepiandrosterone (B1670201). nih.gov These modifications, involving an aldol (B89426) condensation followed by a diastereoselective epoxidation, have yielded compounds with potential antiproliferative and neuroprotective activities. nih.gov The introduction of different aryl groups allows for a systematic study of how electronic and steric factors influence biological outcomes.

Furthermore, the synthesis of 17-cyanopyridine derivatives of pregnenolone (B344588) has been explored. nih.govresearchgate.net These modifications to the D-ring of the steroid have been shown to increase anti-cancer activity, with some derivatives exhibiting significant growth inhibition against various human cancer cell lines. nih.govresearchgate.net Mechanistic studies have indicated that these compounds can induce necroptosis in cancer cells. nih.gov

The addition of various substituents at the 16α and 17α positions has been a key strategy in SAR studies. For instance, the synthesis of 16α-substituted progesterone (B1679170) derivatives has been investigated to develop agents that can selectively interact with steroid hormone receptors. nih.gov Similarly, the introduction of different groups at the 17α-position of estradiol (B170435) has been shown to significantly impact its ability to inhibit steroid sulfatase, an enzyme implicated in hormone-dependent cancers. nih.gov These studies have highlighted the importance of hydrophobicity and steric factors in determining the inhibitory potency of these derivatives. nih.gov

A notable derivative, 16α,17α-epoxypregnenolone-20-oxime (EPREGO), has been shown to possess anti-inflammatory properties. nih.govspandidos-publications.com This compound is derived from 16-dehydropregnenolone-3-acetate. spandidos-publications.com

Modification Derivative Class Observed Biological Activities Key Findings
Addition of arylidene group at C16 and epoxy group at C5/C616E-arylidene-5α,6α-epoxyepiandrosteronesAntiproliferative, NeuroprotectiveStereoselective epoxidation is a valid approach for creating bioactive compounds. nih.gov
Addition of cyanopyridine at C1717-cyanopyridine pregnenolone derivativesAnti-cancerIntroduction of 2-amino-4-aryl-3-cyanopyridine to the D-ring enhances anti-proliferative activity. nih.govresearchgate.net
Alkyl substitution at C1616α-alkylprogesterone derivativesSteroid receptor modulationInvestigated for selective alkylation of the Clauberg receptor. nih.gov
Substitution at C1717α-substituted estradiol derivativesSteroid sulfatase inhibitionHydrophobic substituents at 17α enhance inhibitory activity, but steric hindrance can have an opposing effect. nih.gov
Oximation at C2016α,17α-epoxypregnenolone-20-oxime (EPREGO)Anti-inflammatoryInhibits production of inflammatory mediators. nih.govspandidos-publications.com

In Vitro Receptor Binding Affinity Studies

The interaction of 16,17alpha-Epoxypregnenolone and its derivatives with various receptors is a critical aspect of their mechanism of action.

Competitive Binding Assays with Steroid Receptors

Competitive binding assays are crucial for determining the affinity and selectivity of steroidal compounds for their respective receptors. For instance, the binding of various steroids to the nuclear progesterone receptor (nPR) and the membrane progesterone receptor α (mPRα) has been compared. These studies reveal that structural modifications significantly impact binding affinity. For example, substitutions at the 17α position are generally not well-tolerated for binding to mPRα due to steric constraints, whereas they can be favorable for nPR binding. nih.gov

The process for these assays typically involves incubating a radiolabeled steroid (like [3H]-progesterone) with a preparation containing the receptor of interest (e.g., cell membrane fractions or cytosolic fractions) in the presence of varying concentrations of the test compound. nih.gov The displacement of the radiolabeled ligand by the competitor steroid is then measured to determine the relative binding affinity. nih.gov

While specific competitive binding data for 16,17alpha-Epoxypregnenolone itself is not extensively detailed in the provided results, the principles from studies on related pregnenolone and progesterone derivatives are highly relevant. The affinity of a steroid for a particular receptor is a key determinant of its biological activity. For example, the search for agents that can selectively alkylate steroid hormone receptors has led to the synthesis and evaluation of various progesterone derivatives. nih.gov

Receptor Assay Type Key Findings on Related Steroids
Nuclear Progesterone Receptor (nPR)Competitive Binding Assay17α-substitutions can be favorable for binding. nih.gov
Membrane Progesterone Receptor α (mPRα)Competitive Binding Assay17α-substitutions are generally not well-tolerated due to steric hindrance. nih.gov
Androgen Receptor (AR)Relative Binding Affinity StudiesVarious anabolic steroids show a wide range of affinities for the AR. wikipedia.org
Estrogen Receptor (ER)Relative Binding Affinity StudiesMany anabolic steroids have low affinity for the ER. wikipedia.org

Molecular Docking and Computational Modeling for Ligand-Target Interactions

Molecular docking and computational modeling are powerful tools used to predict and analyze the binding of ligands to their target receptors at a molecular level. These methods provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Studies on pregnenolone analogs as inhibitors of the CYP17 hydroxylase enzyme have utilized molecular docking to understand their binding patterns. nih.gov These studies have shown that pregnenolone derivatives can fit into the active site of the enzyme, forming key interactions that lead to inhibition. nih.gov The insights gained from such computational approaches are invaluable for the rational design of more potent and selective inhibitors. nih.gov

Similarly, computational models have been used to understand the structure-activity relationships of steroids binding to progesterone receptors. nih.gov These models can explain why certain structural modifications enhance binding to one receptor subtype while diminishing it for another. For instance, Comparative Molecular Field Analysis (CoMFA) can highlight regions of the steroid where steric bulk or specific electronic properties are favorable or unfavorable for binding. nih.gov

Enzymatic Interaction and Inhibition Studies

The biological effects of 16,17alpha-Epoxypregnenolone and its derivatives are also mediated through their interactions with various enzymes.

Inhibition of Kinase Phosphorylation Pathways (e.g., JNK, ERK, p38 MAPK)

Mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, are key signaling molecules involved in cellular processes like inflammation and apoptosis. nih.govnih.gov The modulation of these pathways is a significant aspect of the biological activity of 16,17alpha-Epoxypregnenolone derivatives.

A derivative of 16,17alpha-Epoxypregnenolone, 16α,17α-epoxypregnenolone-20-oxime (EPREGO), has been shown to significantly inhibit the lipopolysaccharide (LPS)-induced activation of MAPKs in RAW264.7 macrophage cells. nih.govspandidos-publications.com In another study, EPREGO was found to inhibit the phosphorylation of JNK in LPS-stimulated BV-2 microglial cells, but it did not affect the degradation of inhibitor kappa B (IκB)-α. nih.gov This suggests a specific mechanism of action on the JNK pathway. The dynamic balance between the pro-apoptotic JNK/p38 pathways and the pro-survival ERK pathway can determine a cell's fate. nih.gov

Compound Cell Line Kinase Pathway Effect
16α,17α-epoxypregnenolone-20-oxime (EPREGO)RAW264.7 macrophagesJNK, ERK, p38 MAPKInhibition of LPS-induced activation. nih.govspandidos-publications.com
16α,17α-epoxypregnenolone-20-oxime (EPREGO)BV-2 microgliaJNKInhibition of LPS-induced phosphorylation. nih.gov

Modulation of Inducible Nitric Oxide Synthase (iNOS) Expression

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a key inflammatory mediator. nih.gov The overexpression of iNOS is associated with various inflammatory conditions.

Studies have demonstrated that 16α,17α-epoxypregnenolone-20-oxime (EPREGO) can inhibit the production of NO and the expression of iNOS in LPS-stimulated BV-2 microglial cells and RAW264.7 macrophages. nih.govspandidos-publications.comnih.gov The inhibitory effect of EPREGO on NO production was found to be comparable to that of a known iNOS inhibitor, S-methylisothiourea sulfate (B86663) (SMT). nih.gov This suggests that EPREGO could be a potential therapeutic agent for neuroinflammation by acting as an iNOS inhibitor. nih.gov The reduction in iNOS expression by EPREGO appears to be a consequence of its inhibitory effects on upstream signaling pathways, such as the JNK pathway. nih.gov

Interaction with Steroidogenic Enzymes

The intricate dance between steroidal molecules and the enzymes that govern their synthesis and metabolism is a cornerstone of endocrine function and a fertile ground for therapeutic intervention. The unique structural features of 16,17alpha-Epoxypregnenolone, particularly the presence of the epoxy ring on the D-ring of the steroid nucleus, suggest a potential to modulate the activity of key steroidogenic enzymes. While direct and comprehensive studies on the parent compound remain somewhat limited, research into its derivatives has begun to shed light on these interactions.

17alpha-hydroxylase-17,20-lyase (CYP17A1): This bifunctional enzyme is a critical control point in the biosynthesis of androgens and estrogens from progestogens. wikipedia.orgnih.gov It first hydroxylates pregnenolone or progesterone at the 17α position and then cleaves the C17-20 bond to produce dehydroepiandrosterone (DHEA) or androstenedione, respectively. uniprot.org Structural studies of CYP17A1 have revealed how substrates like pregnenolone bind to the active site, hydrogen-bonding with residues such as Asn202. nih.gov While pregnenolone itself is a primary substrate for CYP17A1, the impact of the 16,17alpha-epoxy group on this interaction is an area requiring more specific investigation. uniprot.org Research on pregnenolone derivatives, such as certain pyrazolinyl compounds, has indicated moderate inhibitory activities against the 17α-hydroxylase-C17,20-lyase function. nih.gov

Aromatase (CYP19A1): This enzyme catalyzes the final and rate-limiting step in estrogen biosynthesis, the conversion of androgens to estrogens. nih.gov It is a key target for the treatment of hormone-dependent breast cancer. nih.gov Studies on pregnenolone derivatives have revealed their potential as aromatase inhibitors. For example, D-ring pregnenolone pyrazoles have been synthesized and shown to act as type I aromatase inhibitors, with their activity correlating with their antiproliferative effects on breast cancer cells. nih.gov Molecular docking studies have further supported the efficient binding of these steroidal analogs to human placental aromatase. nih.gov Additionally, the neuroprotective effects of pregnenolone have been linked to its conversion to estradiol by aromatase, an effect that can be blocked by aromatase inhibitors like fadrozole. csic.es

Mechanisms of Molecular Action in Cellular Systems

The biological activities of 16,17alpha-Epoxypregnenolone and its derivatives extend beyond their interactions with steroidogenic enzymes, influencing fundamental cellular processes such as inflammation and programmed cell death (apoptosis).

Apoptosis Induction by Derivatives: Apoptosis is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Several derivatives of pregnenolone have been investigated for their potential to induce apoptosis in cancer cells. For instance, novel steroidal C-17 pyrazolinyl derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines, with some compounds causing cell cycle arrest in the S phase. nih.gov

A particularly well-studied derivative is 16,17alpha-epoxypregnenolone-20-oxime . This compound has been shown to inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells. spandidos-publications.com The mechanism underlying this anti-inflammatory effect involves the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade that regulates inflammatory responses. spandidos-publications.comnih.gov By downregulating the JNK pathway, this derivative effectively reduces the expression of pro-inflammatory mediators. spandidos-publications.comnih.gov While this research primarily highlights its anti-inflammatory properties, the modulation of signaling pathways like JNK can also be intricately linked to the induction of apoptosis in different cellular contexts.

The following table summarizes the cytotoxic activity of a derivative of 16,17alpha-Epoxypregnenolone:

CompoundCell LineEffectConcentrationReference
16,17alpha-epoxypregnenolone-20-oximeRAW 264.7 MacrophagesInhibition of NO and IL-6 productionNot specified spandidos-publications.com
16,17alpha-epoxypregnenolone-20-oximeBV-2 Microglial CellsInhibition of NO production and iNOS expressionNot specified nih.gov

Further research into a broader range of derivatives and their specific effects on the intrinsic and extrinsic apoptotic pathways is necessary to fully elucidate their potential as anticancer agents. Understanding the precise molecular targets and the cascade of events leading to apoptosis will be crucial for the development of effective and targeted therapies based on the 16,17alpha-Epoxypregnenolone scaffold.

Analytical Methodologies for Research and Characterization of 16,17alpha Epoxypregnenolone

Chromatographic Separation Techniques (e.g., Thin-Layer Chromatography, Gas Chromatography, Column Chromatography)

Chromatographic methods are fundamental for the isolation and purification of 16,17alpha-Epoxypregnenolone from synthetic reaction mixtures or biological extracts. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to identify the presence of steroidal epimers. nih.gov For steroids like 16,17alpha-Epoxypregnenolone, silica gel plates are typically used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexane and ethyl acetate (B1210297). The separation is based on the polarity of the compounds; the more polar a compound, the stronger its interaction with the silica gel and the slower it moves up the plate. This technique is valuable for the initial assessment of product formation and purity. nih.gov

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and potential thermal instability of many steroids, derivatization is often a necessary prerequisite for GC analysis. nih.govgla.ac.uk For 16,17alpha-Epoxypregnenolone, functional groups such as the hydroxyl group can be converted into more volatile and thermally stable derivatives, like trimethylsilyl (TMS) ethers. gla.ac.uk This modification improves chromatographic properties, allowing for efficient separation and analysis, often in combination with mass spectrometry (GC-MS) for definitive identification. nih.gov

Column Chromatography: For the purification of larger quantities of 16,17alpha-Epoxypregnenolone, column chromatography, particularly flash chromatography, is the method of choice. This technique uses a glass column packed with a stationary phase, most commonly silica gel. The crude product mixture is loaded onto the top of the column, and a solvent system (eluent) is passed through, separating the components based on their affinity for the stationary phase. Studies involving the purification of related compounds have utilized eluent systems such as petroleum ether and ethyl acetate to effectively isolate the desired product. rsc.org Similarly, in studies involving the biotransformation of related steroid epoxides, silica gel column chromatography was employed to separate the hydroxylated metabolic products from the starting material. nih.gov

Advanced Spectroscopic Characterization for Structural Identification and Purity Assessment

Following purification, a suite of advanced spectroscopic techniques is employed to unambiguously determine the molecular structure of 16,17alpha-Epoxypregnenolone and confirm its purity.

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules.

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. Key signals for 16,17alpha-Epoxypregnenolone would include the characteristic olefinic proton of the pregnenolone (B344588) backbone and specific signals for the protons on the epoxide ring, which typically appear in a distinct chemical shift region due to ring strain. oregonstate.edu

¹³C-NMR (Carbon-13 NMR): This spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbons are indicative of their functional group and hybridization state. The carbons of the epoxide ring (C-16 and C-17) are expected to resonate at a higher field (around 45-60 ppm) compared to other oxygen-bearing carbons due to the effects of ring strain. oregonstate.eduoregonstate.edu The carbonyl carbon (C-20) would appear significantly downfield.

Predicted ¹³C-NMR Chemical Shifts for 16,17alpha-Epoxypregnenolone

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-20 (Carbonyl)205.07
C-5 (Olefinic)141.27
C-6 (Olefinic)121.13
C-3 (Hydroxyl-bearing)71.75
C-17 (Epoxide)71.16
C-16 (Epoxide)60.55
C-21 (Methyl)27.51
C-19 (Methyl)19.30
C-18 (Methyl)15.38

Data sourced from iChemical. ichemical.com

2D NMR (DEPT, COSY, HSQC, HMBC): For complete and unambiguous assignment of all proton and carbon signals, a series of two-dimensional NMR experiments are essential. nih.govrsc.org

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure and connecting different fragments of the molecule. mdpi.com

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nih.gov

Mass Spectrometry (MS): In MS, a molecule is ionized to generate a molecular ion (M⁺), and its mass-to-charge ratio (m/z) is measured. For 16,17alpha-Epoxypregnenolone (C₂₁H₃₀O₃), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (approx. 330.5). The spectrum also shows fragment ions, which are formed when the molecular ion breaks apart. libretexts.org The fragmentation pattern is a unique fingerprint that can help in structural identification. Common fragmentation pathways for steroids include the loss of water (H₂O) from the hydroxyl group and cleavage of the side chain. libretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of the exact elemental formula of the molecule. For 16,17alpha-Epoxypregnenolone, the calculated exact mass is 330.2195 Da. An HRMS measurement confirming this value provides unequivocal evidence for the molecular formula C₂₁H₃₀O₃, distinguishing it from other compounds with the same nominal mass. nih.govnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. nih.gov The IR spectrum of 16,17alpha-Epoxypregnenolone would be expected to show distinct absorption bands for its key functional groups.

Characteristic IR Absorption Bands for 16,17alpha-Epoxypregnenolone

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (Broad)
C-H (sp³ Aliphatic)Stretching2850 - 3000
C=O (Ketone)Stretching1705 - 1725
C=C (Alkene)Stretching1640 - 1680
C-O (Epoxide & Alcohol)Stretching1000 - 1300

General absorption ranges sourced from spectroscopic principles. oregonstate.eduoregonstate.edu

The presence of a strong, broad band in the 3200-3600 cm⁻¹ region confirms the hydroxyl group, while a sharp, strong peak around 1710 cm⁻¹ indicates the ketone carbonyl group. The C-O stretching of the epoxide ring contributes to the fingerprint region of the spectrum. oregonstate.eduresearchgate.net The combination of these specific absorptions provides strong evidence for the compound's functional group composition. nih.gov

Role and Applications As a Precursor in Advanced Steroid Synthesis

Synthesis of Other Biologically Active Steroidal Compounds (e.g., Guggulsterones)

A notable application of 16,17α-epoxypregnenolone is its use as a starting material for the synthesis of guggulsterones, specifically E- and Z-guggulsterone. nih.gov These compounds, found in the resin of the Commiphora mukul tree, have garnered significant interest for their potential therapeutic effects, including the lowering of LDL cholesterol. nih.gov Due to the low yield of guggulsterones from natural sources, chemical synthesis provides a more viable route for obtaining larger quantities for research and potential therapeutic use. nih.gov

A highly efficient, regioselective two-step synthesis of E-guggulsterone from 16,17α-epoxypregnenolone has been developed, achieving an impressive 84% yield. nih.gov This process involves a hydrazine (B178648) reduction followed by an Oppenauer oxidation. nih.gov Furthermore, the synthesized E-guggulsterone can be readily converted to its Z-isomer through methods such as heat, light, or acid catalysis. nih.gov Earlier synthetic routes also utilized 16,17α-epoxypregnenolone, though often with lower yields and longer reaction times. nih.gov

Starting MaterialKey Reaction StepsProductReported YieldReference
16,17α-Epoxypregnenolone1. Hydrazine Reduction 2. Oppenauer OxidationE-Guggulsterone84% nih.gov
E-GuggulsteroneIsomerization (Heat, Light, or Acid)Z-Guggulsterone- nih.gov

Production of Crucial Pharmaceutical Intermediates for Steroid Drug Development

16,17α-Epoxypregnenolone is a pivotal intermediate in the synthesis of numerous corticosteroid and progestogen drugs. google.comgoogle.com Its conversion to 16α,17α-epoxyprogesterone, also known as "Wo Shi oxide," is a critical step. google.comgoogle.com This intermediate is then used to produce a range of steroid medications. google.com For instance, the opening of the epoxide ring in Wo Shi oxide yields 17α-hydroxyprogesterone, a precursor for a variety of steroid drugs. google.com

The synthesis of these intermediates often involves multi-step chemical processes. For example, an efficient method for producing 16α,17α-epoxy-4-pregnene-3,20-dione involves an Oppenauer oxidation of 3β-hydroxy-16α,17α-epoxy-pregn-5-en-20-one. google.com Additionally, 16α,17α-epoxy-pregn-4,9(11)-diene-21-ol-3,20-dione, another important intermediate for corticosteroids like prednisolone, has been synthesized from 9α-hydroxy androstenedione, with 16,17α-epoxypregnenolone derivatives being key components of the synthetic pathway. vjs.ac.vn

PrecursorTarget IntermediateKey TransformationSignificanceReference
3β-hydroxy-16α,17α-epoxy-pregn-5-en-20-one16α,17α-epoxyprogesterone (Wo Shi oxide)Oppenauer oxidationIntermediate for corticosteroids and progestogens google.com
9α-hydroxy androstenedione16α,17α-epoxy-pregn-4,9(11)-diene-21-ol-3,20-dioneMulti-step synthesisPrecursor for prednisolone vjs.ac.vn

Biotechnological Utility in Metabolic Engineering for Steroid Bioconversion

The biotransformation of steroids using microorganisms is a powerful tool for producing high-value pharmaceutical compounds and their precursors. researchgate.netnih.gov 16,17α-Epoxypregnenolone serves as a substrate in these microbial transformations, leading to novel and potentially bioactive steroids.

Research has shown that filamentous fungi, such as Penicillium lanosocoeruleum, can metabolize 16,17α-epoxypregnenolone. nih.gov This biotransformation can lead to a rare epoxide opening with retention of stereochemistry, resulting in the formation of four different 16α-hydroxy-lactones. nih.gov This enzymatic epoxide opening presents a unique opportunity for generating novel steroidal compounds with potential biological activity. nih.gov

Another example is the biotransformation of 16α,17α-epoxyprogesterone (derived from 16,17α-epoxypregnenolone) by Penicillium decumbens. nih.gov This process results in selective hydroxylation at the 7β and 11α positions, yielding novel metabolites: 7β-hydroxy-16α,17α-epoxyprogesterone and 7β,11α-dihydroxy-16α,17α-epoxyprogesterone. nih.gov These findings highlight the potential of microbial systems to introduce functional groups at specific positions on the steroid skeleton, which can be challenging to achieve through traditional chemical synthesis. nih.gov

SubstrateMicroorganismKey TransformationProductsReference
16,17α-EpoxypregnenolonePenicillium lanosocoeruleumEpoxide opening and lactonizationFour 16α-hydroxy-lactones nih.gov
16α,17α-EpoxyprogesteronePenicillium decumbensHydroxylation7β-hydroxy-16α,17α-epoxyprogesterone and 7β,11α-dihydroxy-16α,17α-epoxyprogesterone nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 16,17α-epoxypregnenolone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves epoxidation of pregnenolone derivatives using peracids (e.g., meta-chloroperbenzoic acid) under controlled temperature (0–25°C) and inert atmospheres to avoid side reactions. Key parameters include solvent polarity (e.g., dichloromethane or chloroform) and stoichiometric ratios of the oxidizing agent. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the epoxide product . Comparative studies suggest that steric hindrance at the 16,17 position necessitates precise pH control to prevent ring-opening side reactions.

Q. How can the structural integrity of 16,17α-epoxypregnenolone be validated after synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the epoxide ring’s presence and stereochemistry. Key diagnostic signals include the epoxide protons (δ 3.0–3.5 ppm) and carbons (δ 50–60 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₂₁H₃₀O₃, exact mass 342.47 g/mol), while infrared (IR) spectroscopy identifies hydroxyl (≈3400 cm⁻¹) and carbonyl (≈1700 cm⁻¹) groups. Polarimetry can confirm chiral purity .

Q. What safety protocols are recommended for handling 16,17α-epoxypregnenolone in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) classify the compound as harmful if inhaled, ingested, or absorbed through skin (H302, H312, H332). Handling requires:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods for weighing and synthesis steps.
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
    Emergency measures include rinsing exposed skin with water for 15 minutes and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 16,17α-epoxypregnenolone derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., anti-inflammatory vs. pro-inflammatory effects) may arise from stereochemical variations, assay conditions, or metabolite interference. To address this:

  • Conduct comparative studies using standardized in vitro assays (e.g., COX-2 inhibition or glucocorticoid receptor binding).
  • Validate results with orthogonal methods (e.g., LC-MS/MS for metabolite profiling).
  • Perform molecular docking simulations to assess epoxide stereochemistry’s impact on target binding .

Q. What strategies optimize the scalability of 16,17α-epoxypregnenolone synthesis for preclinical studies?

  • Methodological Answer : Scaling up requires addressing exothermic epoxidation reactions and purification bottlenecks. Strategies include:

  • Reactor design : Use jacketed reactors for temperature control during epoxidation.
  • Catalyst screening : Test transition-metal catalysts (e.g., Ti(OiPr)₄) to enhance regioselectivity.
  • Continuous flow chemistry : Improves mixing efficiency and reduces reaction times.
  • Crystallization optimization : Solvent-antisolvent systems (e.g., acetone/water) enhance yield and purity .

Q. How should researchers approach toxicity profiling of 16,17α-epoxypregnenolone given limited data?

  • Methodological Answer : Prioritize tiered testing:

In silico prediction : Use QSAR models (e.g., OECD Toolbox) to estimate acute toxicity and mutagenicity.

In vitro assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity in HepG2 cells.

In vivo studies : Acute oral toxicity in rodents (OECD 423) with histopathological analysis.
Document all data gaps explicitly in risk assessments, emphasizing the need for chronic exposure studies .

Q. What analytical methods are suitable for quantifying 16,17α-epoxypregnenolone in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 240 nm) is commonly used. For enhanced sensitivity:

  • LC-MS/MS : Employ electrospray ionization (ESI+) with transitions m/z 343.2 → 97.1 (epoxide ring fragment).
  • Sample preparation : Solid-phase extraction (C18 cartridges) minimizes matrix effects. Validate methods per ICH guidelines for linearity (R² > 0.995), precision (%RSD < 15%), and recovery (>80%) .

Tables for Key Comparisons

Table 1 : Comparative Bioactivity of 16,17α-Epoxypregnenolone and Analogues

CompoundTarget ActivityAssay SystemKey FindingReference
16,17α-EpoxypregnenoloneGlucocorticoid receptor affinityRadioligand bindingIC₅₀ = 1.2 µM (vs. cortisol IC₅₀ = 0.8 µM)
DexamethasoneAnti-inflammatory (COX-2 inhibition)RAW 264.7 macrophagesIC₅₀ = 0.05 µM

Table 2 : Stability of 16,17α-Epoxypregnenolone Under Storage Conditions

ConditionDegradation (% after 6 months)Analytical Method
−20°C (desiccated)<5%HPLC-UV
25°C (ambient humidity)15–20%LC-MS/MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.